molecular formula C13H24N2O4 B7915640 [4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

[4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7915640
M. Wt: 272.34 g/mol
InChI Key: AMLWWWUXWQZBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The acetic acid moiety can be introduced through various acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in peptide synthesis and other organic transformations.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of Boc-protected amines on biological systems. It may also serve as a precursor for the development of pharmaceutical agents targeting specific pathways or receptors.

Industry

Industrially, this compound can be employed in the production of fine chemicals and advanced materials. Its versatility in synthetic applications makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical or biological interactions. The acetic acid moiety may also play a role in binding to specific receptors or enzymes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid lies in its combination of a piperidine ring and an acetic acid moiety, which provides distinct reactivity and potential applications compared to other Boc-protected compounds. Its structural features make it particularly useful in the synthesis of complex molecules and in studying the effects of Boc-protected amines in various contexts.

Properties

IUPAC Name

2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-5-7-15(8-6-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLWWWUXWQZBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.